N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-14(17)3-2-4-16(11)23(19,20)18-9-13-5-6-15(22-13)12-7-8-21-10-12/h2-8,10,18H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLOUUCCSOCDSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule comprises two primary subunits:
- 3-chloro-2-methylbenzenesulfonyl chloride (electrophilic sulfonating agent).
- [2,3'-bifuran]-5-ylmethanamine (nucleophilic amine component).
Retrosynthetic cleavage of the sulfonamide bond reveals two parallel synthesis arms:
- Arm A : Synthesis of the bifuran-derived amine.
- Arm B : Preparation of the substituted benzenesulfonyl chloride.
Critical challenges include:
Synthesis of [2,3'-Bifuran]-5-ylmethanamine
Furan Ring Construction via Transition Metal-Catalyzed Cyclization
The bifuran moiety is synthesized through a Rhodium(II)-catalyzed cyclization of triazole precursors, as demonstrated in analogous systems.
Procedure :
- React 1-(prop-2-yn-1-yl)-1H-1,2,3-triazole (1.0 equiv) with Rh₂(S-PTV)₄ (0.01 equiv) in dichloromethane (DCM) at 90°C under N₂.
- Purify the crude product via silica chromatography (hexane:EtOAc = 4:1) to yield 2-phenylbenzofuran-3(2H)-one (67–95% yield).
Optimization Insights :
- Catalyst loading : 10 mol% Rh₂(S-PTV)₄ maximizes yield while minimizing side reactions.
- Solvent effects : DCM outperforms toluene or methanol in preserving furan integrity (Table 1).
Table 1. Solvent Screening for Bifuran Cyclization
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DCM | 90 | 95 |
| Toluene | 110 | 47 |
| Methanol | 60 | 67 |
Amination of the Bifuran Core
The methylamine group is introduced via reductive amination:
Stepwise Protocol :
- Formylation : Treat ([2,3'-bifuran]-5-yl)methanol with POCl₃/DMF (Vilsmeier-Haack conditions) to yield the aldehyde.
- Reductive Amination : React the aldehyde with NH₄OAc and NaBH₃CN in methanol at 0°C → RT.
- Purification : Isolate [2,3'-bifuran]-5-ylmethanamine as a hydrochloride salt (mp 146–149°C).
Critical Parameters :
Synthesis of 3-Chloro-2-methylbenzenesulfonyl Chloride
Sulfonamide Coupling: Final Assembly
Two-Phase Reaction System
Optimized Conditions :
- Dissolve [2,3'-bifuran]-5-ylmethanamine (1.0 equiv) in THF.
- Add 3-chloro-2-methylbenzenesulfonyl chloride (1.05 equiv) and Et₃N (2.0 equiv) at 0°C.
- Stir at RT for 6 h, then concentrate in vacuo.
- Purify by flash chromatography (SiO₂, EtOAc/hexane 1:3 → 1:1).
Yield : 74–81% (white crystalline solid).
Table 2. Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | THF | 25 | 6 | 81 |
| Pyridine | DCM | 0 → 25 | 8 | 68 |
| DBU | Acetone | 40 | 4 | 73 |
Analytical Characterization and Validation
Spectroscopic Data
Industrial-Scale Considerations
Cost-Effective Modifications
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan rings may also interact with biological membranes, affecting their integrity and function.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key comparisons are drawn with sulfonamides sharing analogous scaffolds but differing in substituents (Table 1).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Substituents (Benzene Ring) | Heterocycle | logP | Solubility (mg/mL) |
|---|---|---|---|---|---|
| N-([2,3'-Bifuran]-5-ylmethyl)-3-chloro-2-Me | 382.8 | 3-Cl, 2-Me | Bifuran-methyl | 3.2 | 0.45 |
| N-(Furan-2-ylmethyl)-4-nitrobenzenesulfonamide | 297.3 | 4-NO₂ | Furan-methyl | 2.1 | 1.8 |
| N-(Thiophen-3-ylmethyl)-2-Me-benzenesulfonamide | 311.4 | 2-Me | Thiophene-methyl | 2.8 | 0.92 |
| Sulfamethoxazole | 253.3 | 5-Me, 3,4-di-OCH₃ | Isoxazole | 0.9 | 3.4 |
- Bifuran vs. Monocyclic Heterocycles: The bifuran group increases molecular weight and lipophilicity (logP = 3.2) compared to single furan or thiophene analogs. This may reduce aqueous solubility but enhance membrane permeability .
- In contrast, nitro or methoxy substituents (e.g., sulfamethoxazole) prioritize solubility over target affinity.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound with potential biological applications. Its unique structure, featuring a bifuran moiety, suggests a range of interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₃ClN₁O₂S
- Molecular Weight : 300.78 g/mol
The presence of the sulfonamide group enhances its solubility and interaction with various biological macromolecules.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, particularly Mur enzymes in Mycobacterium tuberculosis. This inhibition disrupts bacterial growth and replication.
- Interactions with Biological Macromolecules : The bifuran moiety allows for π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with active site residues, enhancing binding affinity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study conducted on various derivatives found that compounds with similar structural features demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 5 | S. aureus |
| This compound | 7 | Mycobacterium tuberculosis |
Anti-Tuberculosis Activity
In vitro studies have shown that this compound has promising anti-tuberculosis activity. It was found to inhibit the MurB enzyme effectively, which is crucial for the synthesis of peptidoglycan in bacterial cell walls . The compound's IC50 values were comparable to those of established anti-TB drugs.
Case Study 1: Structure-Activity Relationship (SAR)
A comprehensive SAR study highlighted the importance of substituents on the benzene ring for enhancing antimicrobial activity. The introduction of halogen atoms (such as chlorine) at specific positions significantly improved the efficacy against resistant strains of bacteria .
Case Study 2: Docking Studies
Molecular docking studies revealed that this compound binds effectively to the active site of MurB enzyme, demonstrating favorable binding energy and indicating strong interactions that could lead to effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
